N-Desmethyl Toremifene Hydrochloride Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

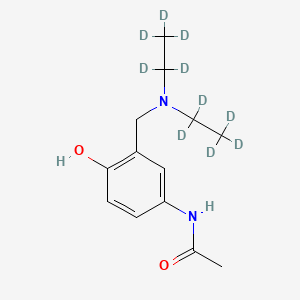

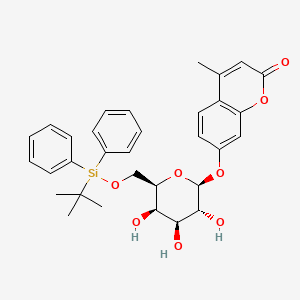

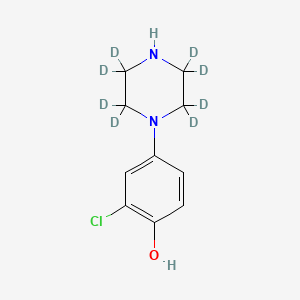

“N-Desmethyl Toremifene Hydrochloride Salt” is a metabolite of Toremifene . It belongs to the Toremifene API family . The molecular formula is C25 H26 Cl N O . H Cl and the molecular weight is 428.39 .

Molecular Structure Analysis

The molecular structure of “N-Desmethyl Toremifene Hydrochloride Salt” can be represented by the SMILES notation:Cl.CNCCOc1ccc (cc1)\\C (=C (\\CCCl)/c2ccccc2)\\c3ccccc3 . The InChI representation is InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22 (13-15-23)25 (21-10-6-3-7-11-21)24 (16-17-26)20-8-4-2-5-9-20, 1H/b25-24-, /h2-15,27H,16-19H2,1H3 . Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Desmethyl Toremifene Hydrochloride Salt” include its molecular formula (C25 H26 Cl N O . H Cl) and molecular weight (428.39) .科学的研究の応用

Overview of Toremifene

Toremifene, a chlorinated derivative of tamoxifen, is primarily used for the treatment of advanced breast cancer in postmenopausal women. Clinical trials have demonstrated its efficacy as comparable to tamoxifen, with similar rates of objective responses in patients. Both drugs share a tolerability profile, with common adverse effects including hot flushes, nausea, and dizziness. Preclinical studies suggest a lower carcinogenic potential for toremifene, potentially making it a preferable option for long-term treatments, although further clinical confirmation is needed (Wiseman & Goa, 1997).

Pharmacological Properties and Clinical Efficacy

Toremifene citrate, developed over 20 years ago, aimed at achieving similar efficacy to tamoxifen with an improved safety profile. While studies to date have not conclusively proven a clear safety advantage, clinical data support the efficacy and safety of toremifene for breast cancer treatment in postmenopausal patients. Toremifene and tamoxifen have different pharmacokinetic profiles and metabolic pathways, which may offer therapeutic advantages in certain cases (Vogel et al., 2014).

Safety and Genotoxicity

Toremifene has been studied for its safety profile in comparison with tamoxifen. While tamoxifen is known to be genotoxic and carcinogenic, toremifene has shown some positive findings for genotoxicity but was not found to be an initiating carcinogen in experimental animals. This suggests a superior nonclinical safety profile for toremifene, although long-term effects in humans still require further study to confirm improved safety (Williams Gm & J. Am, 1997).

Applications in Other Conditions

Beyond breast cancer, toremifene has been evaluated for its potential in preventing prostate cancer and treating dyspareunia associated with vulvar and vaginal atrophy due to menopause. Its role in these conditions highlights the versatility of its application in managing hormone-sensitive conditions. Studies suggest that selective estrogen receptor modulators like toremifene can significantly influence treatment outcomes in these areas, emphasizing the importance of patient selection and ongoing monitoring (Thompson, 2007).

Safety and Hazards

“N-Desmethyl Toremifene Hydrochloride Salt” is classified as Acute Toxicity, Oral (Category 4), Eye Damage/Irritation (Category 1), Hazardous to the Aquatic Environment, Acute Hazard (Category 1), and Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) . It is harmful if swallowed and causes serious eye damage . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .

作用機序

Target of Action

N-Desmethyl Toremifene Hydrochloride Salt is a metabolite of Toremifene . Toremifene is a selective estrogen receptor modulator (SERM) and a nonsteroidal antiestrogen used to treat estrogen receptor positive breast cancer . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Mode of Action

Toremifene is a nonsteroidal triphenylethylene derivative. It binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected . It competitively binds to estrogen receptors on tumors and inhibits the growth-stimulating effects of estrogen .

Biochemical Pathways

The drug sensitizes the pituitary to the action of the gonadotrophins; the LHRH-induced FSH and LH release showed a considerably increasing tendency during the toremifene therapy . Estradiol levels decreased statistically significantly and SHBG levels showed a statistically significant increase .

Pharmacokinetics

Toremifene is well absorbed . .

Result of Action

As a metabolite of toremifene, it may share similar effects, such as antiestrogenic activity on breast tissue, leading to inhibition of the growth-stimulating effects of estrogen .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of N-Desmethyl Toremifene Hydrochloride Salt involves the reduction of the parent compound Toremifene to N-Desmethyl Toremifene followed by the formation of its hydrochloride salt.", "Starting Materials": [ "Toremifene", "Lithium aluminium hydride", "Hydrochloric acid", "Sodium hydroxide", "Methanol", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: Toremifene is dissolved in methanol and reacted with lithium aluminium hydride at room temperature to obtain N-Desmethyl Toremifene.", "Step 2: The reaction mixture is quenched with water and the resulting mixture is extracted with ethyl acetate.", "Step 3: The organic layer is separated and washed with water, dried over sodium sulfate and concentrated under reduced pressure to obtain N-Desmethyl Toremifene as a white solid.", "Step 4: N-Desmethyl Toremifene is dissolved in hydrochloric acid and the resulting solution is stirred at room temperature for a few hours to obtain N-Desmethyl Toremifene Hydrochloride Salt.", "Step 5: The salt is filtered, washed with water and dried under vacuum to obtain the final product." ] } | |

CAS番号 |

176671-73-1 |

製品名 |

N-Desmethyl Toremifene Hydrochloride Salt |

分子式 |

C25H27Cl2NO |

分子量 |

428.397 |

IUPAC名 |

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine;hydrochloride |

InChI |

InChI=1S/C25H26ClNO.ClH/c1-27-18-19-28-23-14-12-22(13-15-23)25(21-10-6-3-7-11-21)24(16-17-26)20-8-4-2-5-9-20;/h2-15,27H,16-19H2,1H3;1H/b25-24-; |

InChIキー |

XSYDBYOGXKDAHE-BJFQDICYSA-N |

SMILES |

CNCCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.Cl |

同義語 |

2-[4-[(1Z)-4-Chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N-methylethanamine Hydrochloride Salt; _x000B_(Z)-4-Chloro-1,2-diphenyl-1-[4-[2-(N-methylamino)ethoxy]phenyl]-1-butene Hydrochloride Salt; Fc 1200 Hydrochloride Salt; N-Demethyltoremifene Hydrochloride |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)

![9-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587153.png)

![4-(Sulfooxy)dibenz[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B587156.png)